molecular formula C10H12N2O4 B14003444 3-Pyridin-3-ylglutamic acid CAS No. 36727-90-9

3-Pyridin-3-ylglutamic acid

Cat. No.: B14003444
CAS No.: 36727-90-9
M. Wt: 224.21 g/mol
InChI Key: SRTBCRNLZAAOTK-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylglutamic acid is an organic compound that features a pyridine ring attached to the glutamic acid backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the pyridine ring and the glutamic acid moiety allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-ylglutamic acid typically involves the coupling of a pyridine derivative with a glutamic acid precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes to produce the glutamic acid component, followed by chemical synthesis to attach the pyridine ring. The fermentation process can be optimized by manipulating bacterial strains and growth conditions to increase yield .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-ylglutamic acid can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3-Pyridin-3-ylglutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylglutamic acid involves its interaction with specific molecular targets. In the context of cancer treatment, it acts as a glycolysis inhibitor, thereby reducing the energy supply to cancer cells and inhibiting their proliferation. The compound targets enzymes involved in the glycolytic pathway, leading to a decrease in ATP production and subsequent cell death .

Comparison with Similar Compounds

Uniqueness: 3-Pyridin-3-ylglutamic acid is unique due to the combination of the pyridine ring and the glutamic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-pyridin-3-ylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-9(10(15)16)7(4-8(13)14)6-2-1-3-12-5-6/h1-3,5,7,9H,4,11H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBCRNLZAAOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957954
Record name 3-Pyridin-3-ylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36727-96-5, 36727-90-9
Record name NSC265457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC264864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridin-3-ylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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